molecular formula C7H10ClIN2 B12226769 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

Cat. No.: B12226769
M. Wt: 284.52 g/mol
InChI Key: ONRGIELONRXJNO-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a chlorine atom at position 4, an iodine atom at position 3, and an isobutyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-isobutyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for maximizing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens with the isobutyl group provides a distinct structural framework that can be exploited in various chemical transformations and research applications .

Properties

Molecular Formula

C7H10ClIN2

Molecular Weight

284.52 g/mol

IUPAC Name

4-chloro-3-iodo-1-(2-methylpropyl)pyrazole

InChI

InChI=1S/C7H10ClIN2/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3

InChI Key

ONRGIELONRXJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)I)Cl

Origin of Product

United States

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